molecular formula C8H14N2O3 B14057138 (R)-tert-butyl (2-oxoazetidin-3-yl)carbamate

(R)-tert-butyl (2-oxoazetidin-3-yl)carbamate

Cat. No.: B14057138
M. Wt: 186.21 g/mol
InChI Key: NJMSEXDHKYVLKY-RXMQYKEDSA-N
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Description

®-tert-butyl (2-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of β-lactam carbamates. It is known for its potential use as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids that regulate inflammation and pain . This compound has garnered interest in medicinal chemistry due to its anti-inflammatory properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate typically involves the following steps :

    Starting Material: The synthesis begins with the preparation of benzyl ®-(2-oxoazetidin-3-yl)carbamate.

    Hydrogenation: The benzyl group is removed via hydrogenation using palladium on carbon as a catalyst in the presence of ethanol and cyclohexadiene.

    Protection: The resulting ®-(2-oxoazetidin-3-yl)carbamate is then protected with a tert-butyl group to yield ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.

Industrial Production Methods

While specific industrial production methods for ®-tert-butyl (2-oxoazetidin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-(2-oxoazetidin-3-yl)carbamate.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Hydrolysis: ®-(2-oxoazetidin-3-yl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

®-tert-butyl (2-oxoazetidin-3-yl)carbamate has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating enzyme activity, particularly NAAA.

    Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent for pain and inflammation.

    Industry: Potential use in the development of pharmaceuticals and chemical probes.

Mechanism of Action

The compound exerts its effects by inhibiting N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades bioactive lipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in regulating inflammation and pain . By inhibiting NAAA, ®-tert-butyl (2-oxoazetidin-3-yl)carbamate increases the levels of these bioactive lipids, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl (2-oxoazetidin-3-yl)carbamate is unique due to its specific structural features that confer high selectivity and potency as an NAAA inhibitor. Its tert-butyl group provides steric hindrance, enhancing its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

tert-butyl N-[(3R)-2-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m1/s1

InChI Key

NJMSEXDHKYVLKY-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC1=O

Origin of Product

United States

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